Bienvenue dans la boutique en ligne BenchChem!

Myristyl Nicotinate

Skin Barrier Function Transepidermal Water Loss (TEWL) Photodamage

Myristyl Nicotinate (MN, CAS 273203-62-6), also known as Tetradecyl Nicotinate, is a synthetic ester prodrug of nicotinic acid (niacin, vitamin B3) formed by esterification with myristyl alcohol (tetradecanol). This chemical modification renders the molecule highly lipophilic, a key characteristic designed to overcome the poor dermal penetration of the parent compound, nicotinic acid.

Molecular Formula C20H33NO2
Molecular Weight 319.5 g/mol
CAS No. 273203-62-6
Cat. No. B033922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristyl Nicotinate
CAS273203-62-6
SynonymsMYRISTYL NICOTINATE; 3-Pyridinecarboxylic acid, tetradecyl ester
Molecular FormulaC20H33NO2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3
InChIKeyTVGLGJWCZSCAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Myristyl Nicotinate CAS 273203-62-6: A Lipophilic Niacin Prodrug for Targeted Dermal Delivery and Skin Barrier Repair


Myristyl Nicotinate (MN, CAS 273203-62-6), also known as Tetradecyl Nicotinate, is a synthetic ester prodrug of nicotinic acid (niacin, vitamin B3) formed by esterification with myristyl alcohol (tetradecanol) [1]. This chemical modification renders the molecule highly lipophilic, a key characteristic designed to overcome the poor dermal penetration of the parent compound, nicotinic acid . By facilitating its passage through the stratum corneum, MN enables the targeted delivery of niacin into viable skin layers, where it is hydrolyzed to release the active agent and exert its biological effects [2].

Why Myristyl Nicotinate is Not Interchangeable: A Crucial Balance of Skin Permeation, Stability, and Tolerability


Generic substitution among nicotinic acid derivatives is scientifically unjustified due to a critical interplay between physicochemical properties and biological performance. The chain length of the alkyl ester directly dictates the molecule's lipophilicity, which in turn governs its ability to permeate the skin's primary barrier, the stratum corneum [1]. While shorter-chain esters like methyl nicotinate (MN) penetrate rapidly, they cause immediate, intense vasodilation and skin flushing, an effect that is not harmful but severely limits tolerability and precludes their use in chronic skin barrier repair [2]. Conversely, nicotinic acid itself penetrates so poorly that it is therapeutically inert for many dermal targets [3]. Myristyl Nicotinate, with its specific 14-carbon alkyl chain, occupies a unique and narrow functional niche: it possesses sufficient lipophilicity for effective stratum corneum penetration while enabling a slow, controlled release of nicotinic acid upon enzymatic hydrolysis in the epidermis [1]. This controlled release is essential for building cellular NAD+ pools and strengthening the skin barrier over time without triggering the vascular side effects that would otherwise lead to poor patient or subject compliance [4].

Quantitative Evidence of Myristyl Nicotinate Differentiation vs. Analogs and Baseline


Clinical Evidence: Myristyl Nicotinate Quantifiably Reverses Skin Barrier Impairment in Photodamaged Human Skin vs. Placebo

In a randomized, double-blind, placebo-controlled clinical study on subjects with photodamaged facial skin, topical application of Myristyl Nicotinate (MN) for 12 weeks resulted in a statistically significant and biologically meaningful improvement in multiple objective measures of skin barrier integrity and epidermal differentiation compared to placebo [1]. Key findings included a 20% reduction in transepidermal water loss (TEWL) and a 70% increase in stratum corneum thickness, demonstrating a robust barrier-repairing effect [1].

Skin Barrier Function Transepidermal Water Loss (TEWL) Photodamage

Clinical Evidence: Myristyl Nicotinate Protects Against Stratum Corneum Thinning and TEWL Increase Induced by Retinoic Acid Therapy

In a 4-month double-blind, placebo-controlled pilot study on female subjects undergoing retinoic acid (RA) therapy for facial photodamage, the use of Myristyl Nicotinate (MN) was shown to mitigate two major, quantifiable side effects of RA therapy [1]. RA therapy alone caused a 25% thinning of the stratum corneum and a 45% increase in TEWL. The addition of MN significantly ameliorated the RA-induced stratum corneum thinning (P < 0.005) and protected against the increase in TEWL (P = 0.056 vs. placebo) [1].

Retinoid Dermatitis Adjuvant Therapy Skin Barrier Mitigation

Stability Evidence: Formulation of Myristyl Nicotinate Demonstrates Exceptional 3-Year Stability with <0.05% Free Nicotinic Acid Generation

The clinical utility of Myristyl Nicotinate (MN) is directly dependent on its stability in formulated products. The presence of even trace amounts of free nicotinic acid can cause vasodilation and skin flushing, severely impacting subject compliance and study blinding [1]. A validated HPLC stability study demonstrated that MN formulations are exceptionally stable, exhibiting less than 0.05% conversion to nicotinic acid after storage at room temperature for three years [1]. This is a critical procurement specification.

Formulation Stability HPLC Analysis Tolerability

Formulation Compatibility: Myristyl Nicotinate is Photocompatible with Retinoic Acid and Compatible with Common Dermatological Actives

A study evaluating the formulation compatibility of Myristyl Nicotinate (MN) with drugs commonly used to treat dermatological conditions involving an impaired skin barrier found that MN was compatible with several key actives, including hydrocortisone, triamcinolone acetonide, metronidazole, and ketoconazole [1]. Crucially, MN was also shown to be photocompatible with retinoic acid, meaning it does not accelerate its degradation upon exposure to light [1].

Formulation Science Photostability Combination Therapy

Evidence-Based Application Scenarios for Myristyl Nicotinate in Research and Industry


Investigating and Treating Skin Barrier Dysfunction

MN is the preferred research tool for in vivo and ex vivo models of compromised skin barrier function (e.g., atopic dermatitis, photodamage, essential fatty acid deficiency). The quantifiable improvements in TEWL (approx. 20% reduction) and stratum corneum thickness (approx. 70% increase) demonstrated in clinical studies [1] provide robust, objective endpoints for quantifying barrier repair. Its mechanism of action is distinct from simple occlusives, making it ideal for studying active barrier restoration.

Developing Improved Topical Retinoid Formulations

In the formulation of tretinoin, retinol, or retinaldehyde products, MN serves as a critical evidence-backed adjuvant. Clinical data show that MN can mitigate the retinoid-induced increase in TEWL (approx. 45%) and the thinning of the stratum corneum (approx. 25%) without interfering with the retinoid's anti-aging efficacy [2]. Furthermore, its proven photocompatibility with retinoic acid [3] makes it a superior choice over other barrier-repair ingredients that may destabilize the formulation.

Topical Niacin Delivery for NAD+ Augmentation

When the research objective is to increase cellular NAD+ levels specifically in the epidermis without causing systemic or local vascular side effects, MN is the compound of choice. It is designed to deliver nicotinic acid to the skin without vasodilation [1], and its ability to increase skin NAD content by 25% has been demonstrated [1]. This application is relevant for studies on cellular metabolism, senescence, and DNA repair in skin.

Formulation of Stable, Long-Shelf-Life Cosmetic or Dermatological Products

For industrial formulators requiring a reliable and stable source of dermal niacin, MN offers a significant advantage. Its exceptional long-term stability, with less than 0.05% hydrolysis to free nicotinic acid after 3 years at room temperature [4], ensures product consistency and prevents the development of undesirable flushing side effects over the product's lifecycle. This is a key procurement differentiator over less stable niacin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristyl Nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.